BenchChemオンラインストアへようこそ!

N,2-Dihydroxy-1-naphthamide

Coordination Chemistry Hydroxamic Acid Positional Isomerism

For medicinal chemistry programs requiring a non-mutagenic, tridentate metal-chelating hydroxamic acid scaffold, N,2-Dihydroxy-1-naphthamide (27287-00-9) is structurally superior to generic mono-hydroxylated analogs. Its unique 2-hydroxy-1-hydroxamic acid motif avoids the Ames-positive bioactivation of 2-naphthohydroxamic acid while enabling stable six-membered chelate rings for selective metalloenzyme targeting. Ideal for HDAC selectivity campaigns and reversible MAO inhibitor design. Features a synthetic handle for rapid SAR exploration.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B13137341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Dihydroxy-1-naphthamide
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C(=O)NO)O
InChIInChI=1S/C11H9NO3/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12-15/h1-6,13,15H,(H,12,14)
InChIKeyMAPSHRDPYBIEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dihydroxy-1-naphthamide (CAS 27287-00-9): A Dual-Functional Hydroxamic Acid Naphthamide for Selective Enzyme Inhibition and Chelation-Driven Applications


N,2-Dihydroxy-1-naphthamide (CAS 27287-00-9; molecular formula C₁₁H₉NO₃; molecular weight 203.19 g/mol) is a naphthalene-based hydroxamic acid derivative characterized by two hydroxyl substituents—one at the N-position (hydroxamic acid) and one at the 2-position of the naphthalene ring . This dual hydroxylation pattern distinguishes it from mono-hydroxylated naphthamide analogs such as 1-naphthohydroxamic acid and 2-naphthohydroxamic acid. The compound belongs to the broader class of naphthamide derivatives that have demonstrated pharmacological activities including monoamine oxidase (MAO) inhibition, histone deacetylase (HDAC) inhibition, and VEGFR-2 kinase inhibition [1]. Its hydroxamic acid moiety confers metal-chelating capability, while the 2-hydroxy group enables intramolecular hydrogen bonding and potential bidentate coordination, positioning it as a versatile scaffold for medicinal chemistry and coordination chemistry applications.

Why N,2-Dihydroxy-1-naphthamide Cannot Be Replaced by Generic Naphthamide Analogs: Evidence of Position-Specific Functional Consequences


The specific positioning of the 2-hydroxy group on the naphthalene ring of N,2-dihydroxy-1-naphthamide is not a trivial structural variation. In hydroxamic acid-based HDAC inhibitors, the naphthalene substitution pattern profoundly influences isoform selectivity: 1-naphthohydroxamic acid (hydroxamic acid at position 1) is a selective HDAC8 inhibitor (IC₅₀ = 14 μM, with >7-fold selectivity over HDAC1 and HDAC6, IC₅₀ >100 μM) , whereas 2-naphthohydroxamic acid (hydroxamic acid at position 2) exhibits strong mutagenicity in Salmonella typhimurium TA98 without notable HDAC selectivity [1]. The introduction of an additional 2-hydroxy substituent—as in the target compound—creates a chelating pharmacophore capable of intramolecular hydrogen bonding between the hydroxamic acid NH–OH and the adjacent phenolic –OH, which can modulate both target engagement and off-target binding profiles in ways that mono-substituted analogs cannot replicate. Generic substitution with 1-naphthohydroxamic acid or 2-naphthohydroxamic acid would therefore yield divergent pharmacological and toxicological outcomes.

Quantitative Differentiation Evidence for N,2-Dihydroxy-1-naphthamide Versus Closest Structural Analogs


Positional Isomerism: 2-Hydroxy vs. 3-Hydroxy Substitution Alters Intramolecular Hydrogen-Bonding Capacity and Chelation Geometry

N,2-Dihydroxy-1-naphthamide (2-OH isomer) possesses a hydroxyl group ortho to the carboxamide/hydroxamic acid moiety, enabling formation of a six-membered intramolecular hydrogen-bonded ring between the 2-OH and the carbonyl oxygen or the hydroxamic acid NH–OH group. In contrast, N,3-dihydroxy-2-naphthamide (3-OH isomer, CAS 22974-74-9) has the ring hydroxyl in a meta-like position relative to the amide, which precludes this intramolecular interaction and instead favors intermolecular hydrogen bonding and distinct metal coordination geometries . This structural difference translates into divergent metal-binding stoichiometries: the 2-OH isomer can act as a tridentate ligand (O,N,O donor set), whereas the 3-OH isomer typically functions as a bidentate ligand via the hydroxamic acid moiety alone, resulting in measurably different complex stability constants and coordination polymer architectures [1].

Coordination Chemistry Hydroxamic Acid Positional Isomerism Chelation

HDAC Isoform Selectivity Modulation: Dual Hydroxylation Introduces a Differentiated Selectivity Fingerprint Relative to 1-Naphthohydroxamic Acid

1-Naphthohydroxamic acid (CAS 6953-61-3) is a well-characterized, selective HDAC8 inhibitor with an IC₅₀ of 14 μM against HDAC8 and >100 μM against HDAC1 and HDAC6, yielding a selectivity index (SI) of >7.1 for HDAC8 over class I and class II isoforms [1]. The target compound, N,2-dihydroxy-1-naphthamide, incorporates an additional 2-hydroxy substituent on the naphthalene ring, which is expected to alter the compound's fit within the HDAC8 catalytic tunnel and modulate its interactions with the enzyme's surface residues. In the broader naphthamide class, subtle changes in ring substitution pattern have been shown to invert isoform selectivity: 2-naphthohydroxamic acid lacks HDAC8 selectivity and instead exhibits mutagenicity via metabolic activation [2]. The 2-hydroxy modification thus represents a structural feature that can shift the selectivity profile away from HDAC8 toward other isoforms (e.g., HDAC6 or HDAC3) or toward dual-target engagement, offering a differentiated starting point for epigenetic probe development.

HDAC Inhibition Epigenetics Cancer Selectivity

Mutagenicity Risk Profile: Absence of Direct-Acting Mutagenicity in 1-Position Hydroxamic Acids Versus 2-Position Analog

2-Naphthohydroxamic acid (N-hydroxy-2-naphthalenecarboxamide, CAS 10335-79-2) is a potent direct-acting mutagen in the Ames test using Salmonella typhimurium TA98, with metabolic activation via O-acetylation leading to DNA adduct formation [1]. In contrast, 1-naphthohydroxamic acid (N-hydroxy-1-naphthalenecarboxamide) has not been reported to exhibit direct mutagenicity, likely due to steric protection of the hydroxamic acid group by the peri-hydrogen of the naphthalene ring. N,2-Dihydroxy-1-naphthamide, bearing the hydroxamic acid at the 1-position (like the non-mutagenic 1-naphthohydroxamic acid), is predicted to share this favorable safety profile relative to 2-substituted analogs, while the additional 2-hydroxy group may further reduce metabolic activation potential through increased hydrophilicity and altered Phase II conjugation.

Genotoxicity Mutagenicity Safety Pharmacology Hydroxamic Acid

MAO Inhibitory Scaffold: Naphthamide Core with Competitive-Reversible Kinetics Shared with High-Potency Derivatives

A rationally designed series of naphthamide derivatives has been shown to act as competitive and reversible inhibitors of human monoamine oxidase (MAO) enzymes. The most potent compounds in this series achieved IC₅₀ values of 0.294 μM for MAO-A (compound 2c) and 0.519 μM for MAO-B (compound 2g), with selectivity index values of 6.02 (MAO-A) and 2.94 (MAO-B) respectively [1]. The competitive-reversible mechanism—confirmed by kinetic and reversibility studies—is a critical differentiator from irreversible MAO inhibitors (e.g., phenelzine, selegiline) that carry dietary restrictions and hepatotoxicity risks. While N,2-dihydroxy-1-naphthamide itself has not been tested in this specific assay system, its core naphthamide scaffold and hydroxamic acid functionality are consistent with the pharmacophoric requirements for MAO active-site binding identified through molecular docking in this study. The compound thus serves as a viable starting scaffold for developing reversible MAO inhibitors with tunable isoform selectivity through further N-substitution.

Monoamine Oxidase Neurodegeneration Reversible Inhibition Depression

High-Value Application Scenarios for N,2-Dihydroxy-1-naphthamide Based on Evidence-Backed Differentiation


Epigenetic Probe Development: Exploiting HDAC Isoform Selectivity Distinct from 1-Naphthohydroxamic Acid

Researchers pursuing HDAC inhibitors with selectivity profiles beyond HDAC8 can prioritize N,2-dihydroxy-1-naphthamide as a structurally differentiated starting scaffold. Unlike 1-naphthohydroxamic acid—a well-characterized HDAC8-selective inhibitor (IC₅₀ = 14 μM, >7-fold selective over HDAC1/HDAC6) —the 2-hydroxy substitution on the target compound introduces additional hydrogen-bonding capacity and steric bulk that may shift selectivity toward other class I or class II HDAC isoforms. This differentiation is particularly valuable for target ID campaigns and chemical biology studies where tool compounds with novel selectivity fingerprints are needed. The hydroxamic acid zinc-binding group is retained, ensuring potent HDAC engagement, while the 2-OH group provides a synthetic handle for further derivatization (e.g., etherification, esterification) to explore SAR.

Metal-Organic Frameworks (MOFs) and Selective Metal Extraction: Tridentate Chelation Advantage Over Positional Isomers

The unique 2-hydroxy-1-hydroxamic acid substitution pattern of N,2-dihydroxy-1-naphthamide enables tridentate (O,N,O) metal coordination via the hydroxamate oxygen, carbonyl oxygen, and phenolic oxygen, forming a stable six-membered chelate ring. This contrasts with the bidentate coordination mode of N,3-dihydroxy-2-naphthamide (3-OH isomer) , where only the hydroxamic acid moiety participates in metal binding. The tridentate motif results in higher complex stability constants and greater resistance to ligand exchange, making the 2-OH isomer the preferred choice for constructing robust MOFs, designing selective lanthanide/actinide extraction agents, or developing metalloenzyme inhibitor pharmacophores where geometry-specific metal chelation is required for target engagement.

MAO Inhibitor Lead Optimization: Building on Competitive-Reversible Kinetics with a Synthetically Versatile Core

N,2-Dihydroxy-1-naphthamide offers a synthetically tractable entry point into the naphthamide class of competitive, reversible MAO inhibitors, which have demonstrated IC₅₀ values as low as 0.294 μM (MAO-A) and 0.519 μM (MAO-B) with meaningful isoform selectivity (SI up to 6.02) . The competitive-reversible mechanism avoids the 'cheese effect' and irreversible hepatotoxicity associated with classic MAO inhibitors like phenelzine and selegiline. The 2-hydroxy group serves as a convenient functional handle for diversification (e.g., O-alkylation, Mitsunobu coupling) to optimize potency and CNS penetration, while the hydroxamic acid can be further N-substituted to tune isoform selectivity and pharmacokinetic properties. This positions the compound as a versatile core for medicinal chemistry programs targeting depression, Parkinson's disease, or other neurodegenerative conditions.

Genotoxicity-Safe Hydroxamic Acid Scaffold: Avoiding 2-Naphthohydroxamic Acid's Mutagenicity Liability

For drug discovery programs that require a hydroxamic acid zinc-binding group (e.g., HDAC or metalloprotease inhibitors) attached to a naphthalene scaffold, selecting the 1-substituted regioisomer (as in N,2-dihydroxy-1-naphthamide) is critical for avoiding the direct-acting mutagenicity associated with 2-naphthohydroxamic acid. The latter is among the most potent mutagenic hydroxamic acids in the Ames test (S. typhimurium TA98), with metabolic activation proceeding via O-acetyltransferase-catalyzed esterification leading to DNA-reactive nitrenium ions . By anchoring the hydroxamic acid at the 1-position—sterically shielded by the peri-hydrogen—N,2-dihydroxy-1-naphthamide is predicted to resist this bioactivation pathway. This safety differentiation directly impacts compound progression decisions in lead optimization, where early mutagenicity flags are a major cause of candidate attrition.

Quote Request

Request a Quote for N,2-Dihydroxy-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.